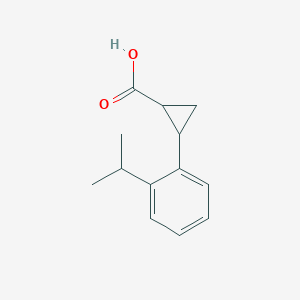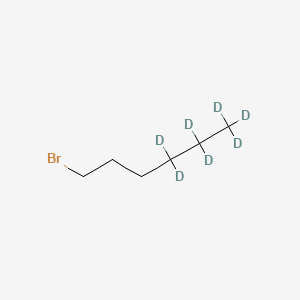![molecular formula C9H13ClO3S B15126850 rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis](/img/structure/B15126850.png)
rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis: is a complex organic compound with a unique spirocyclic structure This compound is characterized by its bicyclic hexane and cyclobutane rings, which are fused together with an oxaspiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps include the formation of the spirocyclic structure and the introduction of the methanesulfonyl chloride group. Common reagents used in these reactions include strong bases, oxidizing agents, and chlorinating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions, purification steps such as recrystallization or chromatography, and stringent quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfonamides.
Applications De Recherche Scientifique
rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis involves its reactivity with various biological and chemical targets. The methanesulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, enzymes, or other biomolecules. This reactivity can result in the modulation of biological pathways and the inhibition of specific molecular targets.
Comparaison Avec Des Composés Similaires
- rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, trans
- rac-[(1S,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis
- rac-[(1S,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, trans
Uniqueness: The unique spirocyclic structure of rac-[(1R,5R)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis sets it apart from other similar compounds
Propriétés
Formule moléculaire |
C9H13ClO3S |
|---|---|
Poids moléculaire |
236.72 g/mol |
Nom IUPAC |
spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H13ClO3S/c10-14(11,12)6-8-4-7(8)5-13-9(8)2-1-3-9/h7H,1-6H2 |
Clé InChI |
DDYJTKRQZKPCBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C3(CC3CO2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine](/img/structure/B15126855.png)


![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)

